Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester
Overview
Description
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester is a chemical compound with the molecular formula C9H7F2IO3 This compound is characterized by the presence of a benzoic acid core substituted with difluoromethoxy and iodine groups, and esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid or a substituted benzoic acid derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethoxy group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the difluoromethoxy group.
Reduction: Products include reduced derivatives of the difluoromethoxy group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(difluoromethoxy)-4,5-difluoro-, methyl ester
- Benzoic acid, 2-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
Uniqueness
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester is unique due to the presence of both difluoromethoxy and iodine substituents. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)6-3-2-5(12)4-7(6)15-9(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYBHXHHURYKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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